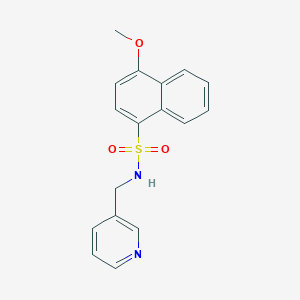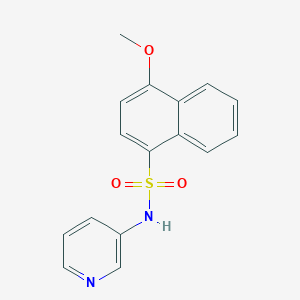![molecular formula C24H26N2O4S B411216 N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide](/img/structure/B411216.png)
N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide is a complex organic compound with a unique structure that includes methoxy, sulfonyl, and anilino groups
准备方法
The synthesis of N2-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the aniline derivative, followed by sulfonylation and subsequent coupling with the acetamide moiety. Reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
科学研究应用
N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of N2-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to these targets, while the methoxy and anilino groups contribute to the compound’s overall stability and reactivity. Pathways involved include inhibition of specific enzymes and modulation of receptor activity .
相似化合物的比较
Compared to other similar compounds, N2-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide stands out due to its unique combination of functional groups. Similar compounds include:
N-(4-methoxyphenyl)-2-methoxyacetamide: Lacks the sulfonyl group, making it less reactive in certain conditions.
N-(1-naphthyl)-2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide: Contains a naphthyl group instead of a phenylethyl group, altering its binding properties.
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.
属性
分子式 |
C24H26N2O4S |
|---|---|
分子量 |
438.5g/mol |
IUPAC 名称 |
2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C24H26N2O4S/c1-18-12-14-23(15-13-18)31(28,29)26(21-10-7-11-22(16-21)30-3)17-24(27)25-19(2)20-8-5-4-6-9-20/h4-16,19H,17H2,1-3H3,(H,25,27) |
InChI 键 |
SQQHUXXTZXOFDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C2=CC=CC=C2)C3=CC(=CC=C3)OC |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C2=CC=CC=C2)C3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


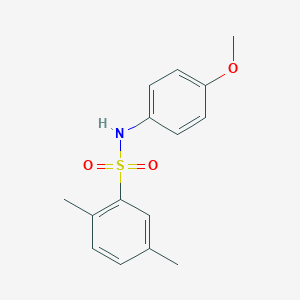
![2-oxo-N,N'-diphenyl-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411134.png)
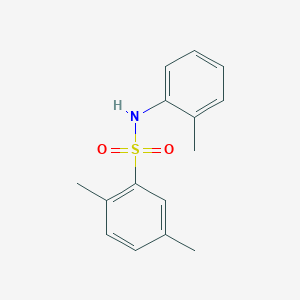
![1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B411138.png)
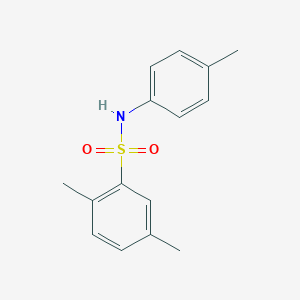
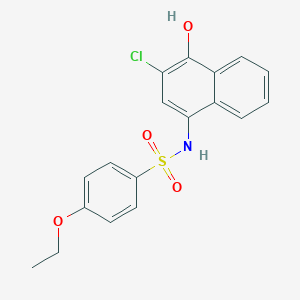
![4-[(Phenylsulfonyl)amino]phenyl 4-chlorobenzoate](/img/structure/B411149.png)
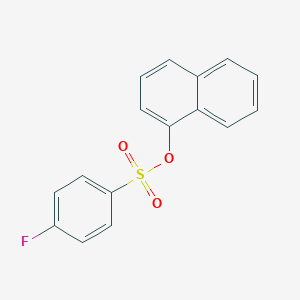
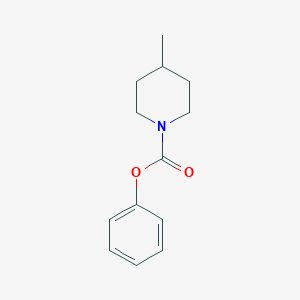
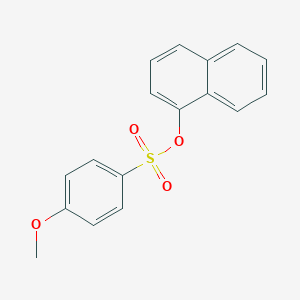
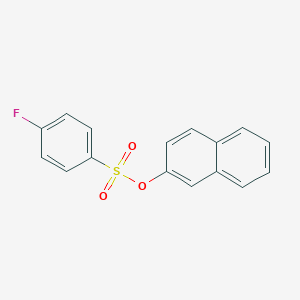
![Methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]-1-naphthyl ether](/img/structure/B411155.png)
